1-Hexacosene (CAS 18835-33-1): A Comprehensive Technical Guide on Physicochemical Profiling and Pharmacological Applications
1-Hexacosene (CAS 18835-33-1): A Comprehensive Technical Guide on Physicochemical Profiling and Pharmacological Applications
Executive Summary
1-Hexacosene (CAS 18835-33-1) is a long-chain, unsaturated aliphatic hydrocarbon belonging to the terminal alkene family. With a 26-carbon backbone ( C26H52 ), this molecule has traditionally served as a critical intermediate in the synthesis of specialized polymers, surfactants, and lipid nanoparticles. However, recent advancements in pharmacognosy and network pharmacology have unveiled its bioactive potential. Identified as a key phytoconstituent in medicinal plants such as Carica papaya and Annona montana, 1-Hexacosene is increasingly investigated for its kinase-inhibitory, antibacterial, and anti-adipogenic properties.
This whitepaper provides an in-depth technical analysis of 1-Hexacosene, bridging its fundamental physicochemical properties with advanced experimental workflows designed for modern drug development professionals.
Physicochemical Profiling and Molecular Dynamics
Understanding the physicochemical nature of 1-Hexacosene is paramount for formulation scientists and analytical chemists. The molecule's extreme lipophilicity and high molecular weight dictate its behavior in both biological matrices and synthetic workflows.
Quantitative Data Summary
The following table synthesizes the critical thermodynamic and physical properties of 1-Hexacosene, which govern its solubility, volatility, and interaction with lipid bilayers.
| Property | Value | Unit | Pharmacological Implication |
| Molecular Formula | C26H52 | - | High carbon count indicates extreme hydrophobicity. |
| Molecular Weight | 364.69 | g/mol | Falls within the Lipinski Rule of 5 threshold for MW (<500). |
| LogP (Octanol/Water) | 10.16 | - | Highly lipophilic; requires lipid-based delivery systems (e.g., LNPs). |
| Melting Point | 51.8 | °C | Solid/waxy at room temperature; requires heating for liquid-phase reactions. |
| Boiling Point | ~405.8 | °C | Low volatility; stable under standard thermal processing. |
| Density | ~0.80 | g/cm³ | Floats on aqueous layers during liquid-liquid extraction. |
Data aggregated from the [1] and[2].
Pharmacological Significance & Mechanisms of Action
Kinase Inhibition and Apoptotic Pathways
Recent in silico and in vitro studies highlight 1-Hexacosene's potential as a modulator of protein kinases. Network pharmacology approaches have mapped its binding affinity to critical oncogenic targets, including Matrix Metalloproteinase-2 (MMP-2) and Mitogen-Activated Protein Kinase Kinase 2 (MEK2)[3].
The causality behind this interaction lies in the molecule's long aliphatic chain, which can anchor into deep, hydrophobic allosteric pockets of kinases, inducing conformational shifts that prevent ATP binding or substrate phosphorylation. This enzymatic inhibition directly correlates with increased apoptosis and tumor growth arrest in specific cancer cell lines.
Proposed mechanistic pathway of 1-Hexacosene in kinase inhibition and apoptosis induction.
Antibacterial and Anti-Adipogenic Activity
1-Hexacosene has been identified as a major bioactive fraction in the petroleum ether extracts of Carica papaya peels, demonstrating moderate to clear inhibition against pathogens like Corynebacterium diphtheriae and Streptococcus pneumoniae[4]. Furthermore, its presence in Annona montana extracts has been linked to the suppression of lipid droplet accumulation during preadipocyte differentiation, suggesting a role in metabolic regulation[5].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed not merely as sequential steps, but as self-validating systems. Every protocol incorporates internal controls to account for the unique physicochemical challenges posed by 1-Hexacosene.
Protocol 1: Extraction and GC-MS Validation from Biomass
Objective: To isolate 1-Hexacosene from plant matrices (e.g., Carica papaya peel) and confirm its identity without false positives from structural isomers.
Causality & Logic: Because 1-Hexacosene has a LogP of 10.16, it is entirely insoluble in water. Using a highly non-polar solvent like n-hexane or petroleum ether ensures the selective partitioning of aliphatic hydrocarbons away from polar polyphenols and carbohydrates.
Step-by-Step Workflow:
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Matrix Preparation: Lyophilize and pulverize 50g of Carica papaya peel to maximize surface area and remove water, which would otherwise repel the non-polar extraction solvent.
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Solvent Partitioning: Suspend the powder in 500 mL of n-hexane. Sonicate for 30 minutes at 35°C (below the 51.8°C melting point of pure 1-Hexacosene to prevent thermal degradation of co-extracted thermolabile compounds, but warm enough to enhance solubility).
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Internal Standard Addition (Self-Validation): Spike the crude extract with 10 µg/mL of Nonadecane ( C19H40 ). Why? Nonadecane acts as an internal standard to normalize MS ionization efficiency and correct for any sample loss during filtration.
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GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Program the oven from 100°C to 300°C at 10°C/min.
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Standard Spiking (Self-Validation): To confirm that the peak at the predicted retention time is exactly 1-Hexacosene and not a C26 isomer (like 1-octacosene), split the sample. Spike one half with a pure synthetic[6]. A single, symmetrical peak enhancement confirms the identity, validating the system.
Workflow for extraction, GC-MS validation, and bioassay of 1-Hexacosene from natural sources.
Protocol 2: In Vitro Kinase Inhibition Assay (Aggregate-Controlled)
Objective: To quantify the inhibitory effect of 1-Hexacosene on MEK2/MMP-2 kinases while eliminating false positives caused by colloidal aggregation.
Causality & Logic: Highly lipophilic compounds (LogP > 5) are notorious for forming colloidal aggregates in aqueous bioassay buffers. These aggregates non-specifically sequester proteins, mimicking true enzymatic inhibition (a common artifact in high-throughput screening).
Step-by-Step Workflow:
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Ligand Preparation: Dissolve 1-Hexacosene in 100% DMSO to create a 10 mM stock.
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Buffer Formulation (Self-Validation): Prepare the aqueous kinase assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2). Crucial Step: Add 0.01% (v/v) Triton X-100. The non-ionic detergent prevents 1-Hexacosene from forming promiscuous colloidal aggregates, ensuring that any observed inhibition is due to true 1:1 stoichiometric binding to the kinase allosteric site.
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Counter-Screening (Self-Validation): Run the assay in parallel using a mutated kinase variant (e.g., MEK2 with a blocked allosteric pocket). If 1-Hexacosene inhibits the wild-type but not the mutant, the system validates that the mechanism is target-specific and not a non-specific matrix effect.
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Quantification: Measure ATP depletion using a luminescence-based readout. Calculate the IC50 using non-linear regression analysis.
Conclusion
1-Hexacosene is transitioning from a traditional industrial precursor to a molecule of high interest in pharmacological research. Its extreme lipophilicity requires rigorous, self-validating experimental designs to prevent analytical artifacts. By employing controlled extraction protocols and aggregate-free bioassays, researchers can accurately harness its potential as a kinase inhibitor, antibacterial agent, and lipid-modulating compound.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 29303, 1-Hexacosene." PubChem Database. Available at:[Link]
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Cheméo. "Chemical Properties of 1-Hexacosene (CAS 18835-33-1)." Cheméo Database. Available at:[Link]
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Muhamad, S. A. S., et al. "In vitro antibacterial activities and composition of Carica papaya cv. Sekaki/Hong Kong peel extracts." International Food Research Journal, 24(3), 976-984. Available at:[Link]
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Alzahrani, W. M., et al. "Investigating a Library of Flavonoids as Potential Inhibitors of a Cancer Therapeutic Target MEK2 Using in Silico Methods." International Journal of Molecular Sciences, 24(5), 4366. Available at:[Link]
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- 5. Anti-lipid droplets accumulation effect of Annona montana (mountain soursop) leaves extract on differentiation of preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
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